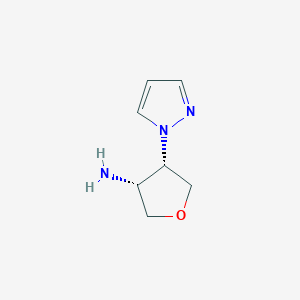![molecular formula C10H11BrN2O2 B15280403 3-(Bromomethyl)-2,6,7-trimethyl-1H,5H-pyrazolo[1,2-a]pyrazole-1,5-dione CAS No. 74235-78-2](/img/structure/B15280403.png)
3-(Bromomethyl)-2,6,7-trimethyl-1H,5H-pyrazolo[1,2-a]pyrazole-1,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Bromomethyl)-2,6,7-trimethyl-1H,5H-pyrazolo[1,2-a]pyrazole-1,5-dione is a heterocyclic compound known for its unique structure and reactivity This compound is part of the pyrazole family, which is characterized by a five-membered ring containing two nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-2,6,7-trimethyl-1H,5H-pyrazolo[1,2-a]pyrazole-1,5-dione typically involves the condensation of ethyl 2-methylacetoacetate with hydrazine to form 3,4-dimethyl-2-pyrazolin-5-one. This intermediate is then chlorinated and treated with aqueous potassium carbonate under heterogeneous conditions to yield 2,3,5,6-tetramethyl-1H,7H-pyrazolo[1,2-a]pyrazole-1,7-dione. Finally, selective bromination with one equivalent of bromine produces the target compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and reagent concentrations, to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
化学反応の分析
Types of Reactions
3-(Bromomethyl)-2,6,7-trimethyl-1H,5H-pyrazolo[1,2-a]pyrazole-1,5-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as thiols, amines, and alcohols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include thiols, amines, and alcohols, typically under basic conditions.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
Substitution Products: Thiol, amine, or alcohol derivatives.
Oxidation Products: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction Products: Reduced derivatives with fewer oxygen-containing functional groups.
科学的研究の応用
3-(Bromomethyl)-2,6,7-trimethyl-1H,5H-pyrazolo[1,2-a]pyrazole-1,5-dione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Acts as a reagent for labeling and detecting thiol groups in proteins and other biomolecules.
Industry: Used in the production of dyes, pigments, and other specialty chemicals
作用機序
The mechanism of action of 3-(Bromomethyl)-2,6,7-trimethyl-1H,5H-pyrazolo[1,2-a]pyrazole-1,5-dione involves its ability to alkylate thiol groups. The bromomethyl group reacts with thiol groups in proteins and other biomolecules, forming stable covalent bonds. This alkylation can modify the activity of enzymes and other proteins, making it useful for biochemical studies and drug development .
類似化合物との比較
Similar Compounds
Bromobimane: Another brominated pyrazole compound with similar alkylating properties.
Pyrazole Derivatives: Various pyrazole derivatives with different substituents and functional groups.
Uniqueness
3-(Bromomethyl)-2,6,7-trimethyl-1H,5H-pyrazolo[1,2-a]pyrazole-1,5-dione is unique due to its specific combination of bromomethyl and trimethyl groups, which confer distinct reactivity and applications. Its ability to selectively alkylate thiol groups makes it particularly valuable in biochemical research and drug development .
特性
CAS番号 |
74235-78-2 |
|---|---|
分子式 |
C10H11BrN2O2 |
分子量 |
271.11 g/mol |
IUPAC名 |
5-(bromomethyl)-1,2,6-trimethylpyrazolo[1,2-a]pyrazole-3,7-dione |
InChI |
InChI=1S/C10H11BrN2O2/c1-5-7(3)12-10(15)6(2)8(4-11)13(12)9(5)14/h4H2,1-3H3 |
InChIキー |
FSGOJXPAEITAFF-UHFFFAOYSA-N |
正規SMILES |
CC1=C(N2C(=O)C(=C(N2C1=O)CBr)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


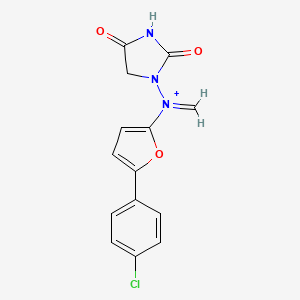
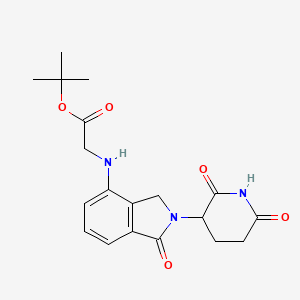

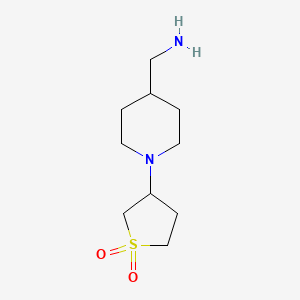

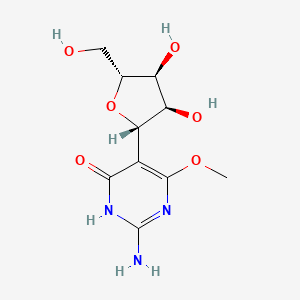
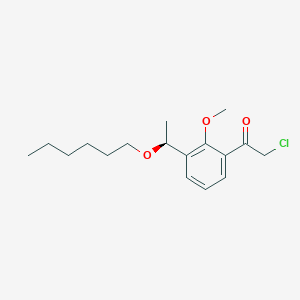
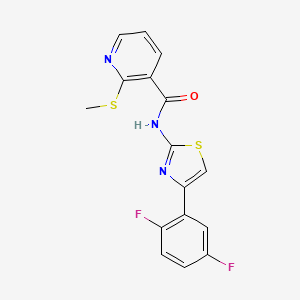
![N'-Hydroxy-2-(9-methoxy-6-oxa-2-azaspiro[4.5]decan-2-yl)acetimidamide](/img/structure/B15280368.png)



![2-Hydrazono-3-methyl-2,3-dihydrobenzo[d]thiazole-5-sulfonyl fluoride hydrochloride](/img/structure/B15280411.png)
